(5R)-5,6,7,8-tetrahydroquinolin-5-ol
CAS No.: 150737-70-5
Cat. No.: VC21154239
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 150737-70-5 |
---|---|
Molecular Formula | C9H11NO |
Molecular Weight | 149.19 g/mol |
IUPAC Name | (5R)-5,6,7,8-tetrahydroquinolin-5-ol |
Standard InChI | InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,9,11H,1,4-5H2/t9-/m1/s1 |
Standard InChI Key | LANQCUHPUQHIAO-SECBINFHSA-N |
Isomeric SMILES | C1C[C@H](C2=C(C1)N=CC=C2)O |
SMILES | C1CC(C2=C(C1)N=CC=C2)O |
Canonical SMILES | C1CC(C2=C(C1)N=CC=C2)O |
Property | Value |
---|---|
CAS Number | 150737-70-5 |
Molecular Formula | C9H11NO |
Molecular Weight | 149.19 g/mol |
IUPAC Name | (5R)-5,6,7,8-tetrahydroquinolin-5-ol |
Standard InChI | InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,9,11H,1,4-5H2/t9-/m1/s1 |
Standard InChIKey | LANQCUHPUQHIAO-SECBINFHSA-N |
Isomeric SMILES | C1CC@HO |
This compound exists within the larger family of tetrahydroquinolines, which are recognized for their prominence in various natural products and their significance as building blocks for pharmacologically active substances . The hydroxyl group at the C5 position significantly influences the compound's chemical reactivity and biological properties, making it a versatile intermediate in organic synthesis and medicinal chemistry research.
Structural Characteristics
Molecular Structure
(5R)-5,6,7,8-tetrahydroquinolin-5-ol features a fused bicyclic structure consisting of a partially saturated six-membered ring and a pyridine ring. The molecule contains a chiral center at the C5 position, with the R-configuration specifying the three-dimensional orientation of the hydroxyl group. This stereochemistry is crucial for its biological activity, as it determines the spatial arrangement of the molecule when interacting with biological targets.
Structural Features
The compound exhibits several important structural features:
-
A partially saturated six-membered ring (positions 5-8)
-
An aromatic pyridine ring with a nitrogen atom at position 1
-
A hydroxyl group at the C5 position with R-stereochemistry
-
A fused ring system creating a rigid molecular framework
The unique combination of these structural elements contributes to its biological properties and potential pharmaceutical applications. The hydroxyl group serves as both a hydrogen bond donor and acceptor, enabling interactions with various biological targets. Meanwhile, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in coordination with metal ions.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of tetrahydroquinolines, which can be adapted for the specific synthesis of (5R)-5,6,7,8-tetrahydroquinolin-5-ol. These methodologies vary in their complexity, yield, and stereoselectivity.
Borrowing Hydrogen Methodology
One efficient approach for synthesizing tetrahydroquinolines involves the "borrowing hydrogen" methodology. This one-pot cascade reaction utilizes 2-aminobenzyl alcohols and simple secondary alcohols as starting materials, catalyzed by a manganese(I) PN3 pincer complex . The reaction selectively leads to 1,2,3,4-tetrahydroquinolines through a careful choice of base. This strategy offers atom efficiency with water as the only byproduct, eliminating the need for additional reducing agents .
Grignard Reaction Approach
Another synthetic pathway involves the treatment of quinoline derivatives with Grignard reagents followed by reduction steps. As demonstrated in related tetrahydroquinoline syntheses, 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones can be reacted with arylmagnesium bromide in THF under reflux conditions to produce intermediate compounds that are subsequently subjected to dehydration and reduction to yield the desired tetrahydroquinoline scaffold .
Stereoselective Synthesis
For obtaining the specific (5R)-stereochemistry, stereoselective reduction methods are often employed. These may include:
-
Asymmetric hydrogenation using chiral catalysts
-
Enzymatic reduction of prochiral substrates
-
Resolution of racemic mixtures through chiral chromatography or formation of diastereomeric salts
Biological Activities
(5R)-5,6,7,8-tetrahydroquinolin-5-ol and related tetrahydroquinoline derivatives exhibit diverse biological activities that make them attractive candidates for drug development.
Anticancer Properties
One of the most significant biological activities of (5R)-5,6,7,8-tetrahydroquinolin-5-ol is its potential anticancer effect. Research has investigated its ability to induce apoptosis in cancer cells and inhibit proliferation across multiple cancer cell lines. These anticancer properties appear to be mediated through specific molecular pathways, although the exact mechanisms require further elucidation.
Related tetrahydroquinoline derivatives have demonstrated promising anticancer activities. For example, 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines have shown low micromolar inhibition of various cancer cell lines . The lead compound identified in one study, referred to as compound 3c, exhibited significant anticancer activity, highlighting the therapeutic potential of this structural class .
Enzyme Inhibitory Activities
Tetrahydroquinoline derivatives have demonstrated significant enzyme inhibitory properties, particularly against:
-
Acetylcholinesterase (AChE): Important in the context of Alzheimer's disease treatment
-
Carbonic anhydrase (CA) isoenzymes: Relevant for antiglaucoma, diuretic, and antiepileptic applications
Studies on arylated tetrahydroquinolines have shown that these compounds can strongly inhibit AChE, CA I, and CA II enzymes . This inhibitory activity is quantified by IC50 and Ki values, with many compounds exhibiting potent activity compared to standard inhibitors .
Table 2: Enzyme Inhibitory Activities of Related Tetrahydroquinoline Derivatives
Compound | Enzyme Target | IC50 (μM) | Inhibition Mechanism |
---|---|---|---|
Arylated tetrahydroquinolines | AChE | Low micromolar range | Competitive inhibition |
Arylated tetrahydroquinolines | CA I | Low micromolar range | Mixed-type inhibition |
Arylated tetrahydroquinolines | CA II | Low micromolar range | Mixed-type inhibition |
While this table presents data for related compounds, it provides insight into the potential enzymatic targets of (5R)-5,6,7,8-tetrahydroquinolin-5-ol itself, which is expected to share similar inhibitory properties due to structural similarities.
Antimicrobial Activity
Alongside enzyme inhibition, tetrahydroquinoline derivatives have demonstrated antimicrobial properties against various bacterial strains. Studies have evaluated their inhibition activities against both Gram-positive and Gram-negative bacterial strains, as well as yeasts . This broad-spectrum antimicrobial activity further enhances the pharmaceutical potential of these compounds.
Applications in Medicinal Chemistry
The unique structural and biological properties of (5R)-5,6,7,8-tetrahydroquinolin-5-ol position it as a valuable compound in medicinal chemistry research and drug development.
As a Synthetic Intermediate
Beyond its direct biological applications, (5R)-5,6,7,8-tetrahydroquinolin-5-ol serves as a versatile intermediate in organic synthesis. Its functionality allows for various chemical transformations, making it valuable for creating more complex molecular structures with enhanced biological activities. These transformations may include:
-
Derivatization of the hydroxyl group
-
Functionalization of the partially saturated ring
-
Modification of the pyridine moiety
-
Creation of coordination complexes through the nitrogen atom
These synthetic possibilities expand the compound's utility beyond its inherent biological activities.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume